molecular formula C6H5ClN2O2 B6150797 4-Chloro-6-methylpyrimidine-2-carboxylic acid CAS No. 933739-23-2

4-Chloro-6-methylpyrimidine-2-carboxylic acid

Cat. No. B6150797
CAS RN: 933739-23-2
M. Wt: 172.57 g/mol
InChI Key: YTZZKCSUEQIWAU-UHFFFAOYSA-N
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Description

4-chloro-6-methylpyrimidine-2-carboxylic acid (4C6MPCA) is an organic compound that belongs to the pyrimidine family. It is a white, crystalline solid with a molecular formula of C6H6ClN2O2. 4C6MPCA has a wide range of applications in the fields of chemistry and biochemistry, including in the synthesis of various compounds, as a catalyst for reactions, and as an inhibitor of enzymes.

Mechanism of Action

4-Chloro-6-methylpyrimidine-2-carboxylic acid acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. This inhibition is reversible, meaning that the enzyme can be reactivated by the removal of this compound.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of several enzymes, including proteases, phosphatases, and kinases. Inhibition of these enzymes can lead to changes in biochemical and physiological processes, such as changes in cell signaling, metabolism, and gene expression.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Chloro-6-methylpyrimidine-2-carboxylic acid in laboratory experiments is its ability to selectively inhibit enzymes. This allows researchers to study the effects of enzyme inhibition on biochemical and physiological processes. However, this compound can also be toxic to cells, so it should be used with caution.

Future Directions

Future research on 4-Chloro-6-methylpyrimidine-2-carboxylic acid could focus on further exploring its mechanism of action and its potential uses as an inhibitor of enzymes. Additionally, research could be conducted to investigate its potential use as a therapeutic agent for diseases related to enzyme inhibition. Additionally, research could be conducted to explore the potential of this compound as a starting material in the synthesis of various compounds. Finally, research could be conducted to investigate the potential toxicity of this compound and how to reduce its toxicity.

Synthesis Methods

4-Chloro-6-methylpyrimidine-2-carboxylic acid can be synthesized in a variety of ways. One method involves the reaction of 4-chloro-6-methylpyrimidine-2-carboxaldehyde with acetic anhydride in the presence of sodium acetate. This reaction yields this compound as the final product. Another method involves the reaction of this compound with ethyl chloroformate in the presence of pyridine. This reaction yields this compound as the final product.

Scientific Research Applications

4-Chloro-6-methylpyrimidine-2-carboxylic acid has been used in a variety of scientific research applications, including as a catalyst for organic reactions, as an inhibitor of enzymes, and as a starting material in the synthesis of various compounds. It has also been used in the synthesis of polymers, as a reagent for the synthesis of heterocyclic compounds, and as a reagent for the synthesis of pharmaceuticals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-6-methylpyrimidine-2-carboxylic acid involves the reaction of 4-chloro-6-methylpyrimidine with potassium cyanate followed by hydrolysis to yield the desired product.", "Starting Materials": [ "4-chloro-6-methylpyrimidine", "potassium cyanate", "water", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 4-chloro-6-methylpyrimidine in water.", "Step 2: Add potassium cyanate to the solution and stir for 2 hours at room temperature.", "Step 3: Add sodium hydroxide to the reaction mixture to adjust the pH to 7-8.", "Step 4: Heat the reaction mixture at 80-90°C for 2 hours.", "Step 5: Cool the reaction mixture and acidify with hydrochloric acid.", "Step 6: Collect the precipitated product by filtration and wash with water.", "Step 7: Dry the product under vacuum to obtain 4-chloro-6-methylpyrimidine-2-carboxylic acid." ] }

CAS RN

933739-23-2

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

4-chloro-6-methylpyrimidine-2-carboxylic acid

InChI

InChI=1S/C6H5ClN2O2/c1-3-2-4(7)9-5(8-3)6(10)11/h2H,1H3,(H,10,11)

InChI Key

YTZZKCSUEQIWAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)O)Cl

Purity

95

Origin of Product

United States

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